molecular formula C21H20FN5O B2876119 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1396790-68-3

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2876119
CAS No.: 1396790-68-3
M. Wt: 377.423
InChI Key: RBRKYELDPNLJQD-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been designed and synthesized for the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor (AChEI) .


Synthesis Analysis

The synthesis of this compound involves the transformation of a morpholine moiety into a piperazine moiety . This transformation resulted in potent glycogen synthase kinase-3β inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide core . The nitrogen atom of the piperazine moiety forms a hydrogen bond with the oxygen atom of the main chain of Gln185 . This interaction may contribute to the increased activity of the compound compared to its phenylmorpholine analogues .


Chemical Reactions Analysis

The compound exhibits inhibitory activity against acetylcholinesterase (AChE), with an IC50 of 0.90 μM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 μM . This indicates that the compound is a selective AChE inhibitor .

Scientific Research Applications

Phosphodiesterase 1 Inhibitors

Research has demonstrated the utility of related compounds in the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1). These inhibitors are being considered for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, movement disorders, attention deficit and hyperactivity disorders, and other central nervous system (CNS) and non-CNS disorders. Systematic optimizations of novel scaffolds culminated in identifying clinical candidates exhibiting picomolar inhibitory potency for PDE1 and demonstrated excellent selectivity against other PDE families, showing efficacy in vivo (Li et al., 2016).

Anti-Influenza Activity

A new route to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives showed remarkable antiviral activities against bird flu influenza (H5N1). The synthesized compounds possessed significant antiviral activities, with viral reduction in the range of 85–65%, indicating their potential as antiviral agents (Hebishy et al., 2020).

Antineoplastic Tyrosine Kinase Inhibitor

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients. This compound is in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). The study aimed to identify the main metabolic pathways of Flumatinib in humans after oral administration, indicating its role in cancer treatment (Gong et al., 2010).

Antitumor and Antimicrobial Activities

Novel compounds synthesized from related structures have shown significant antitumor and antimicrobial activities. These activities were screened against human breast and liver carcinoma cell lines, indicating the potential of these compounds as therapeutic agents in treating cancer and microbial infections (Riyadh, 2011).

Peripheral Benzodiazepine Receptor Imaging

Fluorinated derivatives of related compounds have been synthesized for the study of the peripheral benzodiazepine receptor using positron emission tomography (PET). These compounds showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating their utility in imaging and potentially treating neurodegenerative disorders (Fookes et al., 2008).

Future Directions

The compound could be considered as a lead compound for the development of AD drugs . Further studies could focus on improving the potency and selectivity of the compound, as well as investigating its pharmacokinetics and toxicity in vivo.

Properties

IUPAC Name

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-17-6-4-5-16(13-17)20(28)25-18-14-23-21(24-15-18)27-11-9-26(10-12-27)19-7-2-1-3-8-19/h1-8,13-15H,9-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRKYELDPNLJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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